molecular formula C8H10ClNO2 B118451 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride CAS No. 1006-21-9

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride

Cat. No. B118451
CAS RN: 1006-21-9
M. Wt: 187.62 g/mol
InChI Key: RTYSWYUCXGLWNW-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, is a compound with the empirical formula C8H9NO2 · HCl . It is often used as a pharmaceutical secondary standard and certified reference material .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is represented by the empirical formula C8H9NO2 · HCl . The molecular weight of the compound is 187.62 .


Physical And Chemical Properties Analysis

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is a solid compound . It has a molecular weight of 187.63 . The compound should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is involved in various synthesis processes and chemical reactions. A study by Kibardina et al. (2014) developed a method for synthesizing biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, using hydrochloric acid as a catalyst and achieving good yields of the target furopyridines (Kibardina et al., 2014). Additionally, Hidalgo et al. (2020) explored the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, a pathway relevant in the formation of pyridin-3-ols in foods, indicating potential applications in food chemistry (Hidalgo et al., 2020).

Structural and Computational Studies

Structural analyses and computational studies of compounds related to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride have been conducted. Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds, with detailed structural studies by X-ray diffraction (Wu et al., 2012). Additionally, Shen et al. (2014) performed X-ray crystal structure and computational studies of novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives, including molecular electrostatic potential and frontier molecular orbital analysis (Shen et al., 2014).

Medicinal Chemistry Applications

In the field of medicinal chemistry, compounds related to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride have been synthesized and evaluated for potential therapeutic applications. For instance, Cosford et al. (2003) synthesized 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).

Polysubstituted Pyridines Synthesis

Research by Hajbi et al. (2007) demonstrated the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines, utilizing inverse electron demand Diels–Alder reactions. This showcases the versatility of such compounds in synthetic organic chemistry (Hajbi et al., 2007).

Potential Antimicrobial Activity

Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine-2,6-carboxamide, showing significant antimicrobial activity, which implies the potential of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has a hazard statement of H302, which indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYSWYUCXGLWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COCC2=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905620
Record name 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride

CAS RN

1006-21-9
Record name Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
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6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
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6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
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Reactant of Route 5
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Reactant of Route 6
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride

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